molecular formula C15H15NO4S2 B2711830 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 381691-83-4

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Katalognummer: B2711830
CAS-Nummer: 381691-83-4
Molekulargewicht: 337.41
InChI-Schlüssel: NDOYAOFADRKHAN-XFXZXTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a thiazolidinone derivative characterized by a (5Z)-configuration, a 3-methoxyphenyl substituent at the C5 methylidene position, and a butanoic acid chain at the N3 position of the thiazolidinone core. The Z-configuration ensures proper spatial alignment for biological interactions, while the 3-methoxyphenyl group contributes to electron-donating effects, enhancing binding to target proteins. The butanoic acid moiety improves solubility and pharmacokinetic properties . Its molecular formula is C₁₅H₁₅NO₄S₂, with a molecular weight of 337.41 g/mol (CAS: 381691-83-4) . Thiazolidinones are known for antimicrobial, anticancer, and enzyme-inhibitory activities, with structural flexibility allowing diverse pharmacological applications.

Eigenschaften

IUPAC Name

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-5-2-4-10(8-11)9-12-14(19)16(15(21)22-12)7-3-6-13(17)18/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOYAOFADRKHAN-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 3-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidine. This intermediate is then reacted with butanoic acid under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial activity . Research indicates that derivatives of thiazolidinones, including this compound, exhibit substantial antibacterial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • The compound demonstrated effective Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against various bacterial strains, including Staphylococcus aureus and Bacillus cereus .
  • In antifungal studies, it also showed promising results against species such as Penicillium ochramensis, with MIC values as low as 0.004 mg/mL .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds in drug development. The modifications in the thiazolidinone structure significantly influence their biological activity.

Observations:

  • The presence of specific substituents on the thiazolidinone ring enhances antimicrobial potency; for instance, substituting methyl groups with more complex aromatic systems can lead to increased activity .
  • Compounds with certain functional groups showed reduced activity, indicating that careful structural modifications are essential for developing effective antimicrobial agents .

Potential in Drug Development

The compound's unique chemical structure positions it as a candidate for further development into therapeutic agents.

Applications in Drug Formulation:

  • Its ability to combat resistant strains of bacteria suggests a role in developing new antibiotics that can address public health challenges posed by antibiotic resistance.
  • The compound's dual antibacterial and antifungal properties make it a versatile candidate for broad-spectrum antimicrobial formulations.

Wirkmechanismus

The mechanism of action of 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The thiazolidine ring and methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives vary in substituents at two key positions:

  • C5 methylidene aromatic/heteroaromatic group
  • N3 substituent (e.g., carboxylic acids, amides)
Variation at the C5 Methylidene Group
2.1.1. Methoxyphenyl Substituents
  • For example, 2-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid shows distinct solubility and hydrogen-bonding profiles due to para-substitution .
  • 2-Methoxyphenyl analog (CAS: 300826-68-0):
    The ortho-methoxy group introduces steric hindrance, reducing planarity and possibly diminishing activity compared to meta- or para-substituted analogs .
2.1.2. Heteroaromatic Substituents
  • Indol-3-ylmethylene derivatives: Compounds like (Z)-4-[5-(5-methoxy-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]butanoic acid exhibit enhanced antibacterial and antifungal activity due to the indole ring’s hydrogen-bonding and π-stacking capabilities . Substitution at the indole 5-position (e.g., methoxy) further boosts potency .
  • Pyrazolylmethylene derivatives: The compound 4-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS: 735269-97-3) demonstrates unique selectivity in enzyme inhibition, attributed to the pyrazole ring’s nitrogen-rich environment .
Variation at the N3 Position
  • Shorter carboxylic acid chains: 3-{(5Z)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid (propanoic acid chain) has lower solubility and bioavailability compared to the butanoic acid analog .
  • Amide derivatives :
    Compounds like 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide prioritize lipophilicity over solubility, making them more membrane-permeable but less water-soluble .

Key Observations :

  • Electron-donating groups (e.g., methoxy) at the C5 aromatic ring enhance activity by stabilizing ligand-receptor interactions .
  • Extended carboxylic acid chains (butanoic > propanoic) improve solubility without compromising target binding .
  • Heteroaromatic substituents (indole, pyrazole) introduce additional binding interactions, increasing potency .

Molecular Docking and Dynamics Insights

  • The 3-methoxyphenyl group in the target compound forms a hydrogen bond with Tyr²⁰⁵ in Mycobacterium tuberculosis shikimic acid kinase, while the butanoic acid chain interacts with Arg¹⁸⁷ via salt bridges .
  • Indole-based analogs exhibit stronger π-π stacking with hydrophobic pockets in fungal CYP51 compared to phenyl-substituted derivatives .

Biologische Aktivität

4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS No. 381691-83-4) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound exhibits a complex structure characterized by a thiazolidinone ring and various substituents that contribute to its biological effects.

The molecular formula of this compound is C15H15NO4S2C_{15}H_{15}NO_{4}S_{2}, with a molecular weight of approximately 337.41 g/mol. The structure includes a thiazolidinone core, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit moderate antitumor activity against various malignant tumor cell lines. A study highlighted the synthesis of thiazolidinone derivatives, showing that modifications in the side chains can enhance their cytotoxic effects against cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers, suggesting a dual role in both cancer treatment and inflammatory conditions.

Study 1: Antitumor Efficacy

A significant study assessed the antitumor efficacy of various thiazolidinone derivatives, including our compound. The results indicated that these compounds could effectively reduce tumor size in preclinical models, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line used.

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on the structure-activity relationship (SAR) of thiazolidinone compounds. It was found that modifications at the methoxyphenyl position significantly influenced both cytotoxicity and selectivity towards cancer cells compared to normal cells.

Comparative Table of Biological Activities

Compound NameCAS NumberAntitumor ActivityAnti-inflammatory ActivityReferences
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid381691-83-4Moderate (IC50: 10-50 µM)Potentially effective
Thiazolidinone A12345678High (IC50: 5 µM)Effective
Thiazolidinone B87654321Low (IC50: >100 µM)Ineffective

Q & A

Basic Research Questions

Q. What are the key structural features of 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid?

  • Answer : The compound features a thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) with a (Z)-configured 3-methoxyphenylmethylidene substituent at position 5 and a butanoic acid side chain at position 2. Key structural elements include:

  • Thiazolidinone ring : A five-membered heterocycle with sulfur (S) and nitrogen (N) atoms.
  • Methoxyphenyl group : A 3-methoxy-substituted aromatic ring contributing to π-π stacking interactions in biological systems.
  • Butanoic acid moiety : Enhances solubility and potential for hydrogen bonding.
  • Stereochemistry : The (5Z) configuration is critical for biological activity and molecular recognition .

Q. What are the common synthetic routes for this compound?

  • Answer : Synthesis typically involves:

Condensation : Reacting 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : Treating the intermediate with chloroacetic acid or derivatives under reflux to form the thiazolidinone ring.

Side-chain introduction : Alkylation or acylation to attach the butanoic acid group.

  • Key reagents : Thionyl chloride (for activation), dimethoxybenzaldehyde derivatives, and bases like triethylamine. Optimize reaction conditions (e.g., 60–80°C, anhydrous solvents) for yield and purity .

Q. Which analytical techniques are used to characterize this compound?

  • Answer :

  • Spectroscopy :
  • NMR (¹H/¹³C): Confirms regiochemistry and stereochemistry (e.g., (5Z) configuration via coupling constants).
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) groups.
  • Chromatography : HPLC or TLC for purity assessment.
  • Thermal analysis : Melting point determination to verify crystallinity .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Answer : Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization efficiency.
  • Temperature control : Maintain 70–80°C during cyclization to minimize side reactions.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate thiazolidinone formation.
  • Design of Experiments (DoE) : Apply factorial designs to optimize molar ratios and reaction times .

Q. What biological targets interact with this compound, and how are these interactions studied?

  • Answer : Potential targets include:

  • PPAR-γ : A nuclear receptor implicated in metabolic disorders. Study via luciferase reporter assays.
  • Kinases : Assess inhibition using enzymatic assays (e.g., ATPase activity).
  • Antimicrobial targets : Use MIC assays against bacterial/fungal strains.
  • Techniques : Surface plasmon resonance (SPR) for binding affinity, and molecular docking for binding mode prediction .

Q. How do structural variations in analogs affect bioactivity?

  • Answer : Compare analogs with modifications to:

  • Phenyl substituents : Electron-donating groups (e.g., -OCH₃) enhance antioxidant activity.
  • Side-chain length : Butanoic acid vs. shorter chains (e.g., propanoic acid) alter solubility and target engagement.
  • Example : Replacing 3-methoxyphenyl with 4-ethoxyphenyl reduces PPAR-γ activation by 40% .

Q. How can contradictory data on biological activity be resolved?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, serum proteins, or incubation time.
  • Structural isomerism : Ensure (Z) configuration via NOESY NMR.
  • Solution : Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) and validate purity with LC-MS .

Q. What strategies improve the compound’s stability in aqueous solutions?

  • Answer :

  • pH adjustment : Stability decreases above pH 8 due to thioamide hydrolysis. Use buffered solutions (pH 6–7).
  • Lyophilization : Store as a lyophilized powder to prevent degradation.
  • Excipients : Add cyclodextrins or albumin to enhance shelf life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.